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Abstract

Alimemazine, also known as trimeprazine, is a first-generation phenothiazine derivative
recognized for its potent antihistaminic, sedative, antiemetic, and antipruritic properties. First
synthesized in 1958, its discovery was a significant step in the development of multisubstituted
phenothiazine compounds for therapeutic use. This technical guide provides an in-depth
exploration of the history of Alimemazine's discovery and synthesis, detailing the original
experimental protocols, summarizing key quantitative data, and illustrating the relevant
biological pathways.

Discovery and Historical Context

Alimemazine was first synthesized in 1958 by Robert Michel Jacob and Jacques Georges
Robert, researchers at the French pharmaceutical company Société des Usines Chimiques
Rhéne-Poulenc.[1] The invention was part of a broader exploration into phenothiazine
derivatives following the successful introduction of chlorpromazine in the early 1950s. The
research aimed to develop compounds with potent central nervous system activity, including
sedative, antiemetic, and antihistaminic effects.[1] The pioneering work on phenothiazines at
Rhéne-Poulenc laid the groundwork for the discovery of numerous therapeutic agents. The
United States Patent 2,837,518, granted in 1958, formally documented the synthesis of
Alimemazine and related compounds, highlighting their potential as potentiators of general
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anesthetics and analgesics, antiemetics, and neuroleptics, with a notable antihistaminic activity.

[1]

Synthesis of Alimemazine

The original synthesis of Alimemazine, as detailed in U.S. Patent 2,837,518, involves the
alkylation of a phenothiazine nucleus.[1] The general method describes the reaction of
phenothiazine with a haloalkylamine in the presence of a strong base.

Experimental Protocol: Synthesis of 10-(3-
dimethylamino-2-methylpropyl)phenothiazine
(Alimemazine)

The following protocol is adapted from the examples provided in U.S. Patent 2,837,518.[1]
Materials:

Phenothiazine

e Sodamide

e Anhydrous xylene

¢ 1-chloro-3-dimethylamino-2-methylpropane

e Water

» N-methanesulphonic acid

e Agueous sodium hydroxide

o Ether

e Anhydrous potassium carbonate

e Acetone

» Ethereal hydrogen chloride
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Procedure:

A solution of phenothiazine (10 g) in anhydrous xylene (75 cc.) is brought to a boill.

e 95% sodamide (2.33 g) is added to the boiling solution, and the mixture is heated under
reflux with agitation for one and a half hours.

e A solution of 1-chloro-3-dimethylamino-2-methylpropane (6.7 g) in anhydrous xylene (25 cc.)
is then added over a period of 15 minutes.

e The reaction mixture is heated under reflux for an additional 4 hours.

» After cooling, the mixture is treated with water (40 cc.) and N-methanesulphonic acid (70
cc.).

e The aqueous layer is separated, washed with ether, and then made alkaline with aqueous
sodium hydroxide (d=1.33; 10 cc.).

o The alkaline aqueous layer is extracted with ether.
e The ether extract is dried over anhydrous potassium carbonate and the ether is evaporated.

e The residue is distilled under reduced pressure to yield 3-(10-phenthiazinyl)-2-methyl-1-
dimethylaminopropane (Alimemazine).

e The resulting base can be dissolved in acetone and treated with ethereal hydrogen chloride
to obtain the hydrochloride salt.

Synthesis Pathway
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Phenothiazine

Sodamide (NaNH2) in Xylene

1-chloro-3-dimethylamino-2-methylpropane

Alimemazine
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Caption: Synthesis of Alimemazine via alkylation of phenothiazine.

Quantitative Data

Quantitative data from the original synthesis in the 1950s is not readily available in the patent
literature. However, later pharmacokinetic studies and analytical methods provide some key
parameters for Alimemazine.
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Parameter Value Reference

Physical Properties

Melting Point 68°C

Boiling Point 150-175°C at 0.3 mmHg

Pharmacokinetic Properties

Bioavailability <70%

Elimination Half-life 4.78 £ 0.59 hours [2]

Receptor Binding Affinity

Histamine H1 Receptor (Ki) 0.72 nM [3]

Muscarinic Acetylcholine

) 38 nM [3]
Receptors (Ki)
Inhibition of Histamine Release
IC50 (anti-IgE-induced) 19 nM [3]

Pharmacological Evaluation and Mechanism of
Action

Alimemazine's therapeutic effects are primarily attributed to its potent antagonism of the
histamine H1 receptor. The initial pharmacological evaluation would have involved a battery of
in vivo and in vitro tests to characterize its antihistaminic, sedative, and antiemetic properties.
While the specific, original protocols from the 1950s are not detailed in readily available
literature, the methodologies would have been consistent with the pharmacological screening
techniques of that era.

Experimental Protocols (Representative)

4.1.1. Antihistamine Activity: Guinea Pig lleum Assay

A standard method to assess H1 antihistamine activity is the isolated guinea pig ileum test.
This assay measures the ability of a compound to inhibit histamine-induced smooth muscle
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contraction.
Methodology:

o A segment of the terminal ileum from a guinea pig is suspended in an organ bath containing
Tyrode's solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

 |sotonic contractions are recorded using a kymograph or a modern data acquisition system.
e A cumulative concentration-response curve to histamine is established.
e The tissue is then incubated with varying concentrations of Alimemazine for a set period.

¢ A second histamine concentration-response curve is generated in the presence of
Alimemazine.

e The antagonistic activity is determined by the parallel shift of the histamine concentration-
response curve to the right.

4.1.2. Sedative Activity: Rodent Locomotor Activity

The sedative properties of Alimemazine would have been assessed by observing its effects on
the spontaneous motor activity of rodents.

Methodology:
e Mice or rats are individually placed in an open-field apparatus or an activity cage.

o Baseline locomotor activity (e.g., number of line crossings, rearing frequency) is recorded for
a defined period.

e Animals are administered Alimemazine at various doses.
o Locomotor activity is recorded again at specific time points after drug administration.
o Adose-dependent decrease in locomotor activity is indicative of sedative effects.

4.1.3. Antiemetic Activity: Apomorphine-Induced Emesis in Dogs
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The antiemetic potential of phenothiazines was often evaluated using the dog model, as they
have a well-defined emetic response to apomorphine, a dopamine agonist that stimulates the
chemoreceptor trigger zone.

Methodology:
e Dogs are administered a standardized dose of apomorphine to induce emesis.
e The number of emetic episodes and the latency to the first episode are recorded.

 |In a separate trial, the dogs are pre-treated with Alimemazine at various doses prior to the
apomorphine challenge.

e The reduction in the number of emetic episodes and the increase in latency are used to
guantify the antiemetic activity.

Signaling Pathway

Alimemazine exerts its primary effect as an antagonist at the histamine H1 receptor, a G-
protein coupled receptor (GPCR). Blockade of this receptor inhibits the downstream signaling
cascade initiated by histamine.
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Caption: Alimemazine blocks the histamine H1 receptor signaling pathway.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1682546?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682546?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The discovery and synthesis of Alimemazine represent a notable achievement in the field of
medicinal chemistry, expanding the therapeutic arsenal of phenothiazine derivatives. Its journey
from a novel chemical entity in the laboratories of Rhdne-Poulenc to a clinically utilized
medication underscores the importance of systematic exploration of chemical scaffolds with
known biological activity. While detailed quantitative data from its initial synthesis is scarce in
the public domain, the foundational synthetic methods and the understanding of its primary
mechanism of action have remained relevant. This guide provides a comprehensive overview
for researchers and professionals in drug development, offering insights into the historical
context, synthesis, and pharmacological profile of this important first-generation antihistamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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